molecular formula C20H23F2N3O3 B3268397 Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate CAS No. 479070-20-7

Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate

Cat. No. B3268397
CAS RN: 479070-20-7
M. Wt: 391.4 g/mol
InChI Key: GYZIKBVCDQFOAS-LLVKDONJSA-N
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Description

“Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate” is a chemical compound with the molecular formula C16H15F2NO4 . It is a solid substance with a molecular weight of 323.30 g/mol .


Molecular Structure Analysis

The compound has a complex structure with a three-membered cyclopropyl group and a quinoline ring system. The dihedral angle between these two systems is approximately 64.3 degrees .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point range of 183.0 to 187.0°C . The compound is heat sensitive and should be stored at a temperature below 0°C .

Safety and Hazards

The compound should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided .

properties

IUPAC Name

ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZIKBVCDQFOAS-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN[C@@H](C3)C)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate
Reactant of Route 2
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate
Reactant of Route 4
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate
Reactant of Route 5
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate
Reactant of Route 6
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate

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